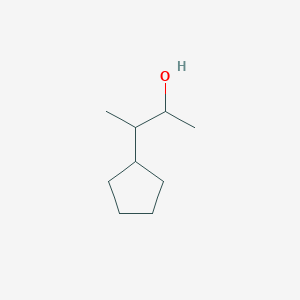

3-Cyclopentylbutan-2-ol

CAS No.:

Cat. No.: VC20406047

Molecular Formula: C9H18O

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 3-cyclopentylbutan-2-ol |

| Standard InChI | InChI=1S/C9H18O/c1-7(8(2)10)9-5-3-4-6-9/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | KSKLXIKBXIDTOO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1CCCC1)C(C)O |

Introduction

3-Cyclopentylbutan-2-ol is an organic compound belonging to the class of alcohols. It features a cyclopentyl group attached to a butanol chain, specifically at the second carbon position. The chemical formula for this compound is C9H18O, and its CAS number is 1500751-62-1 . This compound is classified as a secondary alcohol due to the hydroxyl (-OH) group being attached to a carbon that is connected to two other carbon atoms.

Synthesis Methods

The synthesis of 3-Cyclopentylbutan-2-ol typically involves several steps, including the formation of intermediates that contain both cyclopentyl and butanol components. A common synthetic method involves the reaction of cyclopentylmagnesium bromide with a suitable carbonyl compound, followed by hydrolysis to yield 3-Cyclopentylbutan-2-ol. The reaction conditions typically require careful control of temperature and the use of inert atmospheres to prevent oxidation.

Chemical Reactions

3-Cyclopentylbutan-2-ol can participate in various chemical reactions typical for alcohols, including:

-

Esterification: Reacting with carboxylic acids to form esters.

-

Dehydration: Requires heating in the presence of an acid catalyst to form alkenes.

-

Oxidation: Involves mild oxidants such as pyridinium chlorochromate to form ketones.

Potential Applications

While specific applications of 3-Cyclopentylbutan-2-ol are not widely documented, its chemical properties suggest potential uses in organic synthesis and as an intermediate in the production of other compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume